molecular formula C11H18O B12678743 4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde CAS No. 86265-01-2

4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde

Cat. No.: B12678743
CAS No.: 86265-01-2
M. Wt: 166.26 g/mol
InChI Key: CYFPFOYKFRTYFE-UHFFFAOYSA-N
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Description

This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is primarily used as a radical initiator in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylbutyronitrile) is synthesized through the reaction of 2-methylbutyronitrile with azobisisobutyronitrile (AIBN) under controlled conditions. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out at elevated temperatures to facilitate the formation of the azo compound.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylbutyronitrile) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylbutyronitrile) undergoes various chemical reactions, including:

    Thermal Decomposition: The compound decomposes upon heating to generate free radicals.

    Oxidation: It can be oxidized to form corresponding nitrile oxides.

    Reduction: The compound can be reduced to form amines.

Common Reagents and Conditions

    Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 80°C.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products

    Thermal Decomposition: Generates free radicals that initiate polymerization.

    Oxidation: Produces nitrile oxides.

    Reduction: Forms amines.

Scientific Research Applications

2,2’-Azobis(2-methylbutyronitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.

    Biological Studies: Employed in the study of radical-induced biological processes.

    Medicinal Chemistry: Investigated for its potential use in drug delivery systems.

    Industrial Applications: Utilized in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The primary mechanism of action of 2,2’-Azobis(2-methylbutyronitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The compound targets the molecular pathways involved in radical polymerization, making it a crucial component in the synthesis of various polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    Azobisisobutyronitrile (AIBN): Another commonly used radical initiator with a similar mechanism of action.

    Benzoyl Peroxide: A radical initiator used in polymerization and as an acne treatment.

    Potassium Persulfate: Used as an initiator in emulsion polymerization processes.

Uniqueness

2,2’-Azobis(2-methylbutyronitrile) is unique due to its specific thermal decomposition properties, which allow for controlled radical generation at relatively lower temperatures compared to other initiators. This makes it particularly useful in polymerization processes that require precise control over reaction conditions.

Properties

CAS No.

86265-01-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane-3-carbaldehyde

InChI

InChI=1S/C11H18O/c1-7(2)11-4-9(6-12)8(3)10(11)5-11/h6-10H,4-5H2,1-3H3

InChI Key

CYFPFOYKFRTYFE-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2(C1C2)C(C)C)C=O

Origin of Product

United States

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